molecular formula ClC6H4COOH<br>C7H5ClO2<br>C7H5ClO2 B127330 4-Chlorobenzoic acid CAS No. 74-11-3

4-Chlorobenzoic acid

Cat. No. B127330
CAS RN: 74-11-3
M. Wt: 156.56 g/mol
InChI Key: XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . It is a degradation product of indomethacin .


Synthesis Analysis

4-Chlorobenzoic acid is prepared by the oxidation of 4-chlorotoluene . It can also be obtained from the oxidation of 4-chlorobenzyl alcohol .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoic acid is C7H5ClO2 . Its average mass is 156.566 Da and its monoisotopic mass is 155.997803 Da .


Chemical Reactions Analysis

4-Chlorobenzoic acid is a degradation product of indomethacin . It is degraded by Acinetobacter sp. strain ST-1 and causes its dehalogenation to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions .


Physical And Chemical Properties Analysis

4-Chlorobenzoic acid is a white solid with a density of 1.571 g/cm3 . It has a melting point of 241.5 °C and a boiling point of 276 °C . It is soluble in some organic solvents and in aqueous base .

Scientific Research Applications

Biodegradation and Environmental Applications

4-Chlorobenzoic acid (4-CBA) has been studied for its biodegradation by Lysinibacillus macrolides DSM54T, which was isolated from PCB-polluted soils. The research optimized environmental factors like pH, temperature, 4-CBA concentration, and inoculation percentage for efficient biodegradation. Remarkably, 100% removal of 4-CBA was achieved under optimal conditions, making this strain a promising candidate for bioremediation of chlorobenzoic acids from polluted environments (Samadi et al., 2020).

Crystallography and Material Science

The structure of 4-chlorobenzoic acid has been explored through crystallography. For instance, a study detailed the molecular structure and the hydrogen-bonding patterns in the crystal of 4-chlorobenzoic acid, contributing to our understanding of its physical properties and potential material science applications (Gotoh et al., 2010).

Chemical Reactions and Kinetics

The reaction rate of hydroxyl radical with 4-CBA has been analyzed, showing a linear relationship with temperature. This study is crucial for understanding the behavior of 4-CBA in advanced oxidation processes, especially in environmental applications (Kawaguchi et al., 2022).

Advanced Oxidation Processes

4-CBA has been used as a probe in studies examining the synergistic effects of processes like ozonation combined with electrolysis for advanced oxidation. Such research provides insights into efficient methods for degrading environmental pollutants (Kishimoto et al., 2005).

Photocatalytic Degradation

Research on the photocatalytic degradation of 4-CBA using TiO2-assisted processes has been conducted. This work is essential for understanding the removal of contaminants like 4-CBA from water, impacting water treatment technologies (Dionysiou et al., 2002).

Biochemistry and Enzyme Studies

The enzyme 4-Chlorobenzoate:CoA ligase, which plays a role in the degradation of 4-CBA, has been structurally characterized. Such studies offer insights into enzymatic mechanisms and potential biotechnological applications (Gulick et al., 2004).

Environmental Remediation

Willow trees (Salix viminalis) have been studied for their ability to remove 4-CBA from hydroponic solutions, highlighting the potential of phytoremediation in treating 4-CBA contaminated sites (Deavers et al., 2010).

Safety And Hazards

4-Chlorobenzoic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

4-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
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Molecular Formula

C7H5ClO2, Array
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Related CAS

15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID9024772
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Molecular Weight

156.56 g/mol
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Physical Description

Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

238 °C, 238 °C (460 °F) (Closed cup)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none
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Density

1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3
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Mechanism of Action

Octanoate, salicylate, valproic acid, p-octyl-, p-nitro-, and p-chlorobenzoic acids were effective inhibitors of benzoic acid activation to benzoyl-CoA by mitochondrial extracts. p-Aminobenzoic acid was much less effective. Of these compounds, only salicylate and p-nitrobenzoic acid were not activated to their respective CoA esters. Salicylate, p-chloro- and p-nitrobenzoic acids effectively prevented inhibition of glucose synthesis and alpha-keto[1-(14)C]isovalerate oxidation by valproic acid, p-octyl-, and p-aminobenzoic acids, p-Octyl- and p-aminobenzoic acids greatly depleted hepatocyte free CoA and acetyl-CoA contents and increased the content of acid-insoluble and acid-soluble CoA esters respectively. p-Chloro- and p-nitrobenzoic acids prevented the sequestration of CoA as p-octylbenzoyl-CoA or p-aminobenzoyl-CoA in hepatocytes incubated with these compounds. p-Chlorobenzoic acid not only prevented but also reversed the inhibition of gluconeogenesis in hepatocytes incubated with p-octylbenzoic acid. These results suggest that p-chloro- or p-nitrobenzoic acids might be effectively used to reverse some of the hepatotoxic effects of the CoA esters of valproic acid or naturally-occurring organic acids, such as those which accumulate in Reye's Syndrome or organic acidemias.
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Product Name

4-Chlorobenzoic acid

Color/Form

Triclinic prisms from alcohol and ether

CAS RN

74-11-3
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Melting Point

469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/
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Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Gilman et al., J. Am. Chem. Soc. 1940, 62, 2327f. describes the synthesis of benzoic acid derivatives by lithiation of the corresponding aryl bromides and subsequent carboxylation. The preparation of 2-methylbenzoic acid by reaction of o-bromotoluene with n-butyllithium and subsequent carboxylation with solid CO2 achieves a yield of 83.8%. The reaction of 4-chlorobromobenzene with n-butyllithium and CO2 gives 4-chlorobenzoic acid with a 90% yield.
[Compound]
Name
2327f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
Type
catalyst
Reaction Step One
Name
Quantity
2.23 kg
Type
solvent
Reaction Step One
Quantity
109.1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12.36 kg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzoic acid
Reactant of Route 2
4-Chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzoic acid
Reactant of Route 4
4-Chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzoic acid
Reactant of Route 6
4-Chlorobenzoic acid

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